4-methoxy-N-(2-oxothiolan-3-yl)benzamide
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Overview
Description
4-methoxy-N-(2-oxothiolan-3-yl)benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a methoxy group attached to a benzamide core, with an oxothiolan ring as a substituent. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
The synthesis of 4-methoxy-N-(2-oxothiolan-3-yl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 2-oxothiolan-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to streamline the production process.
Chemical Reactions Analysis
4-methoxy-N-(2-oxothiolan-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the oxothiolan ring to a thiolane ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzamide moiety, using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the oxothiolan ring or the benzamide core .
Scientific Research Applications
4-methoxy-N-(2-oxothiolan-3-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby modulating the biochemical pathways they regulate. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
4-methoxy-N-(2-oxothiolan-3-yl)benzamide can be compared with other similar compounds, such as:
4-methoxy-N-(2-oxothiolan-3-yl)benzenesulfonamide: This compound has a sulfonamide group instead of a benzamide group, which can lead to different biological activities and chemical reactivity.
4-methyl-N-(2-oxothiolan-3-yl)benzamide: The presence of a methyl group instead of a methoxy group can affect the compound’s solubility and interaction with biological targets.
2,4-disubstituted thiazoles: These compounds share the thiazole ring structure but have different substituents, leading to a wide range of biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-N-(2-oxothiolan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-16-9-4-2-8(3-5-9)11(14)13-10-6-7-17-12(10)15/h2-5,10H,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMDZQGYABXYLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCSC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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